1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine
Description
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a small organic molecule characterized by a 1,2,4-oxadiazole core substituted with a benzyl group at position 3 and a propan-1-amine chain bearing a methylsulfanyl (SCH₃) group at position 2. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capabilities, while the benzyl and methylsulfanyl moieties modulate lipophilicity and electronic properties.
Properties
IUPAC Name |
1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPRWAGACMDCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 280.36 g/mol |
| SMILES | Cc1noc(=N)c1C(CS)CCN |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds with oxadiazole structures can influence GPCR signaling pathways. These receptors play critical roles in numerous physiological processes and are common targets for drug development .
- Enzyme Inhibition : The methylsulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives indicated that compounds similar to this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting a mechanism for its anti-inflammatory action .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives based on the oxadiazole scaffold. Key findings include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents on the oxadiazole ring and the propanamine chain. Below is a comparative analysis based on substituent effects and inferred physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Structural Insights
Substituent Bulk and Lipophilicity :
- The benzyl and tert-butyl analogs () exhibit higher lipophilicity compared to methoxy or pyridinyl derivatives. This may enhance blood-brain barrier penetration but reduce water solubility.
- The 2-chlorophenyl variant () balances lipophilicity with polarity due to the chlorine atom.
Halogens (e.g., chlorine in ) introduce electronegativity, favoring interactions with hydrophobic pockets or halogen-bonding motifs.
Solubility and Bioavailability: Pyridinylmethyl () and hydrochloride salt () derivatives likely exhibit improved solubility, critical for oral bioavailability. Methylsulfanyl (SCH₃) in the parent compound may slow oxidative metabolism, extending half-life compared to non-sulfur analogs .
Research Implications
While direct biological data are absent, structural trends suggest:
- CNS Applications : Benzyl and tert-butyl analogs (lipophilic) may target CNS receptors.
- Antimicrobial Targets : Pyridinyl and halogenated derivatives (polar yet bioactive) could inhibit enzymes via hydrogen/halogen bonding.
- Prodrug Potential: Hydrochloride salts () or methoxy groups () may serve as prodrug moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
